molecular formula C13H14N4O B14877530 N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B14877530
M. Wt: 242.28 g/mol
InChI Key: QFWVGOYPAZJDIK-UHFFFAOYSA-N
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Description

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a pyridine ring, which is further substituted with a 2-methyl-1H-imidazol-1-yl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by its attachment to the pyridine ring. The cyclopropane carboxamide group is then introduced through a series of reactions involving cyclopropanation and subsequent amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide
  • N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H14N4O/c1-9-14-6-7-17(9)12-5-4-11(8-15-12)16-13(18)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,16,18)

InChI Key

QFWVGOYPAZJDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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